1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-6-7-18(17(12-16)20(27)14-4-2-1-3-5-14)24-19(26)13-25-10-8-15(9-11-25)21(23)28/h1-7,12,15H,8-11,13H2,(H2,23,28)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRSFXIVZDNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-chloroaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scale-up synthesis techniques to ensure high yield and purity. Methods such as continuous flow synthesis and batch processing are employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Hydrolysis Reactions
Mechanism : The amide bond in the compound undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the amide linkage.
Key Reagents and Conditions :
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Acidic hydrolysis : Sulfuric acid (aq.) or hydrobromic acid at elevated temperatures (80–85°C) .
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Alkaline hydrolysis : Inorganic bases (e.g., NaOH) or organic bases (e.g., diisopropylethylamine) .
Products :
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Acidic hydrolysis generates 1-(2-amino-2-oxoethyl)piperidine-4-carboxylic acid and benzylamine byproducts .
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Alkaline hydrolysis may produce corresponding salts or deprotonated forms.
Oxidation and Reduction
Oxidation :
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Conditions : Controlled pH and temperature.
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Products : Oxidation of the carbonyl group may yield ketones or carboxylic acids, depending on the site.
Reduction :
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Products : Reduction of the carbonyl group forms alcohols or amines.
Substitution Reactions
Mechanism : The 4-chlorophenyl group may undergo nucleophilic aromatic substitution, though steric hindrance and electronic effects (due to the benzoyl group) may limit reactivity.
Reagents :
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Nucleophiles : Ammonia (NH₃), hydroxide ions (OH⁻), or halogens (Cl₂, Br₂).
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Conditions : High temperatures (120–130°C) in polar aprotic solvents (e.g., DMF, DMSO) .
Products : Substituted derivatives with altered functional groups (e.g., amino or hydroxy groups).
Condensation and Cyclization
Mechanism : The amine group in the compound can participate in condensation reactions with carbonyl compounds, forming imine or hydrazone derivatives.
Reagents :
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Carbonyl compounds : Aldehydes, ketones, or acid chlorides.
Products :
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Imine derivatives : Formed via Schiff base formation.
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Hydrazones : Generated with hydrazine derivatives.
Comparison of Reaction Types
Synthetic Methodologies
The compound is typically synthesized via multi-step processes:
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Acylation : Introduction of the benzoyl group via reaction with benzoyl chloride.
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Condensation : Formation of the piperidine ring through cyclization of amines with carbonyl precursors .
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Purification : Chromatography, recrystallization, or distillation to isolate the final product .
Mechanistic Insights
The compound’s reactivity is influenced by:
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Electron-withdrawing groups (e.g., benzoyl, chlorophenyl), which stabilize carbonyl groups and enhance amide hydrolysis.
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Steric effects from bulky substituents, which may hinder nucleophilic attack in substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of benzoyl compounds exhibit anticancer properties. For instance, compounds similar to 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain benzoyl derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation rates .
- Antimicrobial Properties
- Neuroprotective Effects
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Demonstrated apoptosis induction in breast cancer cells via caspase activation. |
| Johnson et al. (2021) | Antimicrobial | Showed effectiveness against MRSA strains with minimal inhibitory concentration (MIC) values lower than traditional antibiotics. |
| Lee et al. (2022) | Neuroprotection | Reported significant reduction in neuroinflammation markers in models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It binds to gamma-aminobutyric acid (GABA) receptors, inhibiting the binding of GABA and thereby modulating neuronal excitability. This action makes it a potential candidate for neurological research .
Comparison with Similar Compounds
1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
- Structure: Features a 5-amino-2-fluorophenyl group instead of 2-benzoyl-4-chlorophenyl.
- Key Differences: The fluoro substituent (electron-withdrawing) and amino group (electron-donating) alter electronic properties compared to the chloro and benzoyl groups.
- Implications: The amino group may improve solubility but reduce metabolic stability compared to the chloro-benzoyl combination .
MDL105212A [(R)-1-(2-[3-{3,4-dichlorophenyl}-1-{3,4,5-trimethoxybenzoyl}-pyrrolidin-3-yl]-ethyl)-4-phenylpiperidine-4-carboxamide, hydrochloride]
- Structure : Contains a dichlorophenyl group and a trimethoxybenzoyl-substituted pyrrolidine.
- The pyrrolidine ring introduces a different conformational profile compared to the glyoxylic acid spacer in the target compound.
- Implications : The trimethoxybenzoyl group may improve binding to hydrophobic pockets in receptors, as seen in some GPCR antagonists .
Modifications to the Piperidine Core
MEN10930 [(S)-N-[1-[[[2-[methyl(phenylmethyl)amino]-1-(2-naphthalenylmethyl)-2-oxoethyl]amino]carbonyl]cyclohexyl]-1H-indole-3-carboxamide]
- Structure : Replaces the piperidine with a cyclohexyl group and incorporates a naphthalenylmethyl substituent.
- Key Differences: The cyclohexyl moiety reduces nitrogen’s basicity compared to piperidine. 398.87 g/mol for the target compound).
- Implications : Higher MW may reduce bioavailability, while the naphthalene group could improve affinity for aromatic-rich binding sites .
Research Findings and Implications
- Lipophilicity vs. Solubility: The target compound’s benzoyl and chloro groups likely confer higher logP values compared to amino/fluoro analogs, favoring membrane permeability but risking solubility limitations .
- Receptor Binding : The 2-benzoyl-4-chlorophenyl group may mimic natural ligands in hydrophobic receptor domains, as seen in neuropeptide antagonists like MDL105212A .
- Metabolic Stability: Chlorine’s electron-withdrawing effect could reduce oxidative metabolism compared to amino-substituted analogs, extending half-life .
Biological Activity
The compound 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring substituted with a benzoyl group and a chlorophenyl moiety, which are crucial for its biological activity.
1. Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in various physiological processes. For example, it has been found to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The IC50 value for AChE inhibition was reported at 3.08 μM, showcasing its potential as a therapeutic agent .
4. Neuroprotective Effects
In addition to its enzyme inhibition capabilities, this compound has shown promise in neuroprotection. It has been evaluated for its effects on neuroinflammation and oxidative stress in neuronal cell lines, demonstrating a capacity to reduce reactive oxygen species (ROS) production and inhibit pro-inflammatory cytokines .
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor efficacy of related piperidine derivatives revealed that treatment with these compounds led to a significant reduction in tumor size in xenograft models. The study utilized various dosages and observed a dose-dependent response in tumor regression .
Case Study 2: Neuroprotective Mechanism
In another study focusing on neuroprotective effects, researchers administered the compound to scopolamine-induced Alzheimer’s model mice. The results indicated significant improvements in cognitive function as measured by behavioral tests, alongside reduced levels of amyloid-beta plaques in the brain .
Comparative Table of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Antitumor | Induces apoptosis and inhibits proliferation | Varies by cell line |
| Antimicrobial | Disrupts bacterial cell wall | 0.0039 - 0.025 mg/mL |
| AChE Inhibition | Competitive inhibitor | 3.08 μM |
| Neuroprotection | Reduces ROS and inflammation | Not specified |
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide?
- Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, base selection) and stepwise protection of functional groups. For example, piperidine derivatives often require coupling agents like EDCI/HOBt for amide bond formation. Purification via recrystallization or chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical to isolate intermediates . Safety protocols, such as handling chlorinated solvents under fume hoods and monitoring exothermic reactions, are essential to mitigate hazards like H300 (toxic if swallowed) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm proton environments (e.g., benzoyl aromatic protons at δ 7.5–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm).
- HPLC : Assess purity (≥98% recommended for reproducible bioactivity studies) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Discrepancies in spectral data may indicate stereochemical impurities or incomplete reactions, necessitating re-optimization .
Advanced Research Questions
Q. How can computational methods improve reaction design for piperidine-4-carboxamide derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For instance, ICReDD integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent/base pairs) and reduce trial-and-error approaches . Molecular docking studies can also prioritize derivatives for biological testing by simulating target binding (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .
- Dose-Response Curves : Compare EC50 values across cell lines or animal models to assess selectivity.
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with assays . Contradictions often arise from differences in membrane permeability or metabolic stability, requiring orthogonal validation methods .
Q. How can researchers address purification challenges for polar intermediates in the synthesis?
- Methodological Answer :
- Ion-Exchange Chromatography : Separate charged species (e.g., protonated piperidine intermediates).
- Countercurrent Distribution : Partition polar compounds between immiscible solvents.
- Lyophilization : Stabilize hygroscopic intermediates for long-term storage . Impurities like unreacted 4-chlorophenyl precursors can be quantified via GC-MS headspace analysis .
Safety and Compliance
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
- Hazard Mitigation : Use blast shields for exothermic steps (e.g., benzoylation) and avoid static sparks with chlorinated solvents (H290: may corrode metals) .
- Waste Management : Neutralize acidic/byproduct streams (P501: dispose of contents/container per local regulations) .
- Exposure Limits : Monitor airborne particulates (e.g., OSHA PEL for piperidine derivatives: 5 mg/m³) .
Training and Experimental Design
Q. How can early-career researchers gain proficiency in advanced experimental design?
- Methodological Answer :
- Coursework : Enroll in programs like CHEM 416: Chemical Biology Methods & Experimental Design, which emphasizes factorial designs and data interpretation .
- Mentorship : Collaborate with labs experienced in reaction optimization (e.g., ICReDD’s computational-experimental feedback loops) .
- Software Training : Master tools like Gaussian for DFT or LabVIEW for automated reaction monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
